molecular formula C19H24O5 B11634642 2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone

2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone

Cat. No.: B11634642
M. Wt: 332.4 g/mol
InChI Key: FIGGGDJENHANHJ-UHFFFAOYSA-N
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Description

2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, ethoxy, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclohexanone derivative as the starting material, which undergoes a series of reactions including acetylation, ethoxylation, and hydroxylation under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The acetyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a diketone, while reduction of the acetyl groups can yield diols.

Scientific Research Applications

2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone exerts its effects involves interactions with various molecular targets. The acetyl and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, while the methyl group can affect its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diacetyl-3-(4-methoxyphenyl)-5-hydroxy-5-methylcyclohexanone: Similar structure but with a methoxy group instead of an ethoxy group.

    2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-ethylcyclohexanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2,4-Diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

2,4-diacetyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one

InChI

InChI=1S/C19H24O5/c1-5-24-14-8-6-13(7-9-14)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3

InChI Key

FIGGGDJENHANHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C

Origin of Product

United States

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